molecular formula C9H16ClNO B117359 2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one CAS No. 158890-30-3

2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one

Cat. No. B117359
M. Wt: 189.68 g/mol
InChI Key: XHFNMXJATVYJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one, commonly known as CDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDE is a ketone that belongs to the class of organic compounds known as alpha-chloroketones. It has a molecular formula of C11H20ClNO and a molecular weight of 215.74 g/mol.

Mechanism Of Action

The mechanism of action of CDE is not fully understood, but it is believed to act as an electrophilic reagent. CDE can react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of new compounds. The reaction of CDE with amines, in particular, has been extensively studied. The resulting product is a beta-amino ketone, which can undergo further transformations to yield various compounds.

Biochemical And Physiological Effects

CDE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. CDE has also been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties.

Advantages And Limitations For Lab Experiments

CDE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a versatile reagent in the synthesis of various compounds. However, CDE is also highly reactive and can be hazardous to handle. It is important to take appropriate safety precautions when working with CDE, such as wearing appropriate personal protective equipment and working in a well-ventilated area.

Future Directions

There are several future directions for research on CDE. One potential area of research is the development of new synthetic methodologies using CDE as a reagent. Another area of research is the investigation of the biological activities of compounds synthesized using CDE. Additionally, research could be conducted to further understand the mechanism of action of CDE and its potential applications in various fields.
In conclusion, CDE is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of CDE and its applications in scientific research.

Synthesis Methods

CDE can be synthesized through the reaction of 4,4-dimethylpiperidine and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically performed under reflux conditions for several hours. The resulting product is purified through column chromatography or recrystallization.

Scientific Research Applications

CDE has been extensively studied for its potential applications in scientific research. One of the most notable uses of CDE is as a reagent in the synthesis of various compounds. CDE has been used to synthesize a range of compounds, including pyrroles, pyrazoles, and pyridines. These compounds have potential applications in the pharmaceutical industry, as they exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.

properties

CAS RN

158890-30-3

Product Name

2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

2-chloro-1-(4,4-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C9H16ClNO/c1-9(2)3-5-11(6-4-9)8(12)7-10/h3-7H2,1-2H3

InChI Key

XHFNMXJATVYJQD-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C(=O)CCl)C

Canonical SMILES

CC1(CCN(CC1)C(=O)CCl)C

synonyms

Piperidine, 1-(chloroacetyl)-4,4-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.